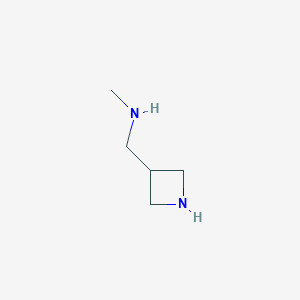

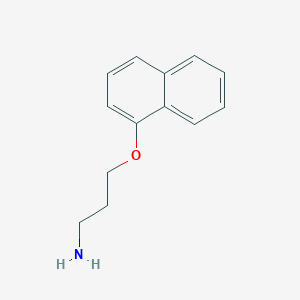

N-méthyl-2,3-dihydro-1H-indén-2-amine

Vue d'ensemble

Description

Applications De Recherche Scientifique

N-methyl-2-AI (hydrochloride) has several scientific research applications:

Mécanisme D'action

N-methyl-2-AI (hydrochloride) acts as a highly selective norepinephrine reuptake inhibitor and releasing agent in vitro . It has high affinity for norepinephrine transporters and also interacts with other receptors such as TAAR1, Alpha-2A adrenergic receptors, and serotonin receptors (5-HT1A and 5-HT2A) . These interactions contribute to its psychoactive effects and potential therapeutic applications.

Similar Compounds:

2-aminoindane: The parent compound of N-methyl-2-AI, lacking the N-methyl group.

Methamphetamine: A structurally related stimulant with a different pharmacological profile.

5,6-methylenedioxy-2-aminoindane (MDAI): A controlled analog with a methylenedioxy substituent.

Uniqueness: N-methyl-2-AI (hydrochloride) is unique due to its selective norepinephrine reuptake inhibition and releasing properties, which differentiate it from other similar compounds. Its structural rigidity, compared to methamphetamine, may contribute to its distinct pharmacological effects .

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-methyl-2,3-dihydro-1H-inden-2-amine is believed to interact with various enzymes, proteins, and other biomolecules. It has been found to have high affinity as a norepinephrine reuptake inhibitor . It also has affinity as a TAAR1 receptor agonist, an Alpha-2A adrenergic receptor agonist, and as a binding agent at the 5-HT1A and 5-HT2A receptors .

Cellular Effects

It is speculated that this compound most likely acts as both a dopamine and norepinephrine releasing agent . This means it effectively boosts the levels of the norepinephrine and dopamine neurotransmitters in the brain by binding to and partially blocking the transporter proteins that normally remove those monoamines from the synaptic cleft .

Molecular Mechanism

The molecular mechanism of N-methyl-2,3-dihydro-1H-inden-2-amine involves its interaction with various receptors and transporters. As mentioned earlier, it acts as a norepinephrine reuptake inhibitor and a TAAR1 receptor agonist . It also binds to the Alpha-2A adrenergic receptor, 5-HT1A, and 5-HT2A receptors . These interactions can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Studies have been conducted to identify the main metabolites of this compound in biological samples . These studies have identified seven main metabolites in the urine, including 2-aminoindane (2AI), two hydroxy-2AI, and four hydroxy-N-methyl-2,3-dihydro-1H-inden-2-amine .

Metabolic Pathways

The metabolic pathways of N-methyl-2,3-dihydro-1H-inden-2-amine involve several enzymes and cofactors. A study on the metabolism of this compound identified seven main metabolites in the urine . These metabolites were identified as 2-aminoindane (2AI), two hydroxy-2AI, and four hydroxy-N-methyl-2,3-dihydro-1H-inden-2-amine .

Méthodes De Préparation

Méthodes de production industrielle : Les méthodes de production industrielle pour le N-méthyl-2-AI (chlorhydrate) ne sont pas bien documentées dans la littérature. L'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire, en veillant à une manipulation appropriée des réactifs et des solvants, et en optimisant les conditions réactionnelles pour des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

Types de réactions : N-méthyl-2-AI (chlorhydrate) peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent le reconvertir en son amine parent, le 2-aminoindane.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des nucléophiles comme les halogénures, les thiols ou les amines peuvent être utilisés dans des conditions basiques ou acides.

Principaux produits :

Oxydation : Dérivés N-oxydes.

Réduction : 2-aminoindane.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

N-méthyl-2-AI (chlorhydrate) a plusieurs applications de recherche scientifique :

Biologie : Étudié pour ses effets sur la nociception et le comportement exploratoire chez les modèles animaux.

5. Mécanisme d'action

N-méthyl-2-AI (chlorhydrate) agit comme un inhibiteur très sélectif de la recapture de la noradrénaline et un agent libérateur in vitro . Il a une forte affinité pour les transporteurs de la noradrénaline et interagit également avec d'autres récepteurs tels que TAAR1, les récepteurs adrénergiques alpha-2A et les récepteurs de la sérotonine (5-HT1A et 5-HT2A) . Ces interactions contribuent à ses effets psychoactifs et à ses applications thérapeutiques potentielles.

Composés similaires :

2-aminoindane : Le composé parent de N-méthyl-2-AI, sans le groupe N-méthyle.

Méthamphétamine : Un stimulant structurellement apparenté avec un profil pharmacologique différent.

5,6-méthylènedioxy-2-aminoindane (MDAI) : Un analogue contrôlé avec un substituant méthylènedioxy.

Unicité : N-méthyl-2-AI (chlorhydrate) est unique en raison de son inhibition sélective de la recapture de la noradrénaline et de ses propriétés de libération, qui le différencient des autres composés similaires. Sa rigidité structurale, comparée à la méthamphétamine, peut contribuer à ses effets pharmacologiques distincts .

Propriétés

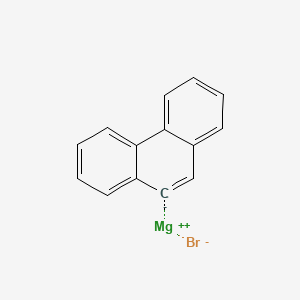

IUPAC Name |

N-methyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWZQUCTTOBHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901010100 | |

| Record name | N-Methyl-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901010100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24445-44-1 | |

| Record name | NM-2-AI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024445441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901010100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLINDAN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLW84Y27HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside]](/img/structure/B1602101.png)

![2-[(1S)-1-Aminoethyl]-3-methoxyphenol](/img/structure/B1602105.png)